![molecular formula C16H15ClN4O2 B2373827 N-(2-chlorobenzyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide CAS No. 1396875-58-3](/img/structure/B2373827.png)
N-(2-chlorobenzyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide
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Overview
Description
N-(2-chlorobenzyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide, also known as AZD-8055, is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR) kinase. AZD-8055 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and neurodegenerative disorders.
Scientific Research Applications
Synthesis and Antimicrobial Screening
A novel series of 2-azetidinones derived from pyrazin dicarboxylic acid were synthesized, including compounds related to "N-(2-chlorobenzyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide". These compounds were obtained through a cycloaddition reaction and demonstrated significant antibacterial and antifungal activities. The synthesis involved starting with pyrazine-2,3-dicarboxylic acid, converting it to diester, and then proceeding through several steps to yield the desired 2-azetidinones. The antimicrobial efficacy of these compounds was highlighted, showing their potential in developing new antimicrobial agents (Ayyash & Habeeb, 2019).
Antimycobacterial and Antibacterial Evaluation
Another study focused on the synthesis of 3-substituted N-benzylpyrazine-2-carboxamide derivatives, which are structurally related to the compound . These derivatives were synthesized as positional isomers and tested against four mycobacterial strains. Two compounds, in particular, showed significant effectiveness against Mycobacterium tuberculosis. The study also evaluated the antibacterial activity of these compounds, with one demonstrating notable activity against Staphylococcus aureus and Staphylococcus epidermidis. The findings suggested the potential of these compounds in antimycobacterial and antibacterial therapies (Semelková et al., 2017).
Exploration of Enaminones and Pyrazoles
In a study exploring enaminones as building blocks for synthesizing substituted pyrazoles, novel compounds containing N-arylpyrazole were synthesized, demonstrating significant antitumor and antimicrobial activities. The study illustrates the versatility of enaminones in constructing various heterocyclic compounds with potential biological applications. The synthesized compounds were tested for cytotoxic effects against human breast and liver carcinoma cell lines, showing promising results comparable to standard treatments (Riyadh, 2011).
Mechanism of Action
Target of Action
The primary target of N-[(2-chlorophenyl)methyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide, also known as F6125-3761 or N-(2-chlorobenzyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide, is Mycobacterium tuberculosis H37Ra . This compound is designed and synthesized as a potent anti-tubercular agent .
Mode of Action
It’s known that similar compounds with a pyrazine-2-carbonyl moiety have been found to exhibit anti-tubercular activity . These compounds are believed to interact with the bacterial cells, leading to their inhibition and eventual death .
Biochemical Pathways
Given its anti-tubercular activity, it can be inferred that it interferes with the essential biochemical pathways of mycobacterium tuberculosis, leading to its inhibition .
Pharmacokinetics
The compound’s effectiveness against mycobacterium tuberculosis suggests that it has sufficient bioavailability to reach the bacterial cells .
Result of Action
The compound exhibits significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra . It inhibits the growth of the bacteria, leading to their death .
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O2/c17-13-4-2-1-3-11(13)7-20-15(22)12-9-21(10-12)16(23)14-8-18-5-6-19-14/h1-6,8,12H,7,9-10H2,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJAVVZPOERLMNL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC=CN=C2)C(=O)NCC3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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